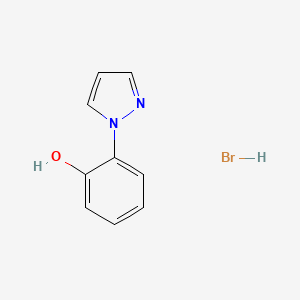
(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
Descripción general
Descripción
“(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl3N . Its molecular weight is approximately 240.55 g/mol .
Synthesis Analysis
The synthesis of “(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride” is not explicitly mentioned in the search results . For detailed synthesis procedures, it is recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of “(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride” is determined by its molecular formula, C9H12Cl3N . For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy are typically used.Chemical Reactions Analysis
The specific chemical reactions involving “(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride” are not provided in the search results . Detailed reaction mechanisms and conditions would be found in the scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride” such as melting point, boiling point, and density are not explicitly mentioned in the search results . These properties can be determined using various experimental techniques.Aplicaciones Científicas De Investigación
Large-Scale Stereoselective Synthesis
- A study by Han et al. (2007) details a large-scale, stereoselective synthesis process for a closely related compound, demonstrating the potential for industrial-scale production with high chemical and stereochemical purity Han et al., 2007.
Spectroscopic Characterization and Crystal Structures
- Research by Kuś et al. (2016) provides a comprehensive chemical characterization of similar cathinone derivatives, using spectroscopic and crystallographic methods, which is essential for their identification in various contexts Kuś et al., 2016.
Antagonist Selectivity for Opioid Receptors
- A 2011 study by Grimwood et al. on a related compound demonstrates high affinity for kappa-opioid receptors, which could be relevant for developing treatments for depression and addiction disorders Grimwood et al., 2011.
Efficient Asymmetric Synthesis for Pharmaceutical Applications
- Boggs et al. (2007) describe an efficient asymmetric synthesis of a compound potentially useful in treating human papillomavirus infections, highlighting the significance of such compounds in pharmaceutical development Boggs et al., 2007.
Conformational Analyses
- The study by Nitek et al. (2020) on related amine derivatives showcases the importance of understanding the conformational properties of these compounds for their application in various fields Nitek et al., 2020.
Novel Synthetic Routes and Pharmacological Evaluation
- Korošec et al. (2006) developed a novel synthetic route for a related compound, demonstrating its potential in pharmacological applications Korošec et al., 2006.
Potential Antidepressant Agents
- A 1979 study by Clark et al. indicates that certain substituted 3-amino-1,1-diaryl-2-propanols, similar to the compound , could act as potential antidepressant agents Clark et al., 1979.
Antineoplastic Agents
- Research by Pettit et al. (2003) on a derivative of the compound suggests its potential use as an antineoplastic agent, with strong activity against various cancer cell lines Pettit et al., 2003.
Synthesis and Analgesic Activity
- Takahashi et al. (1984) synthesized optically pure derivatives of the compound, exploring their analgesic activities, indicative of its potential use in pain management Takahashi et al., 1984.
Cytotoxic Agents
- A 2007 study by Mete et al. on 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, closely related to the compound, suggests their potential as potent cytotoxic agents Mete et al., 2007.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEGTQCAUBOZDI-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride | |
CAS RN |
742107-61-5 | |
| Record name | (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
